1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of an isopropyl group and a methyl-pyrazolylmethyl group attached to the pyrazole ring.
Preparation Methods
The synthesis of 1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-4-methanamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product .
Chemical Reactions Analysis
1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.
Scientific Research Applications
1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-isopropyl-1H-pyrazole-5-amine: Lacks the methyl-pyrazolylmethyl group, resulting in different chemical and biological properties.
1-methyl-1H-pyrazole-4-amine:
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine: Contains a pyrrol-2-ylmethyl group instead of a pyrazolylmethyl group, affecting its chemical behavior and biological activity.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-11(4-5-13-16)12-6-10-7-14-15(3)8-10;/h4-5,7-9,12H,6H2,1-3H3;1H |
InChI Key |
WGMNFGJNEZOITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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